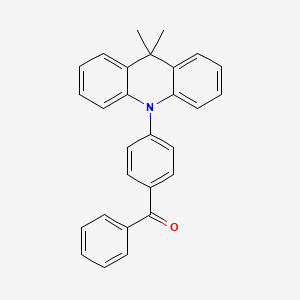
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is an organic compound that features a complex structure with multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: Starting with a precursor like 9,9-dimethylacridine, the acridine core can be synthesized through cyclization reactions.
Functionalization of the Phenyl Ring: The phenyl group can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Final Coupling: The final step involves coupling the acridine derivative with the phenylmethanone moiety under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acids or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying biological interactions due to its aromatic structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in materials science, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action for (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets like enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be crucial for its function in devices.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Derivatives: Compounds with similar acridine cores.
Phenylmethanone Derivatives: Compounds with similar ketone functionalities.
Uniqueness
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)(phenyl)methanone is unique due to its specific combination of acridine and phenylmethanone moieties, which might confer distinct chemical and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C28H23NO |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
[4-(9,9-dimethylacridin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)23-12-6-8-14-25(23)29(26-15-9-7-13-24(26)28)22-18-16-21(17-19-22)27(30)20-10-4-3-5-11-20/h3-19H,1-2H3 |
Clave InChI |
UTQSVLIXPJOPHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


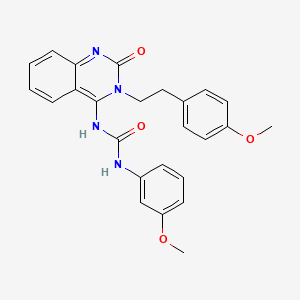
![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110870.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)
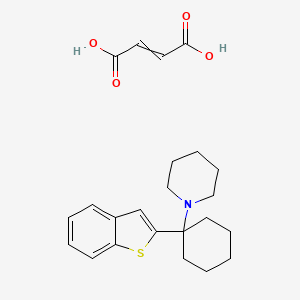
![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
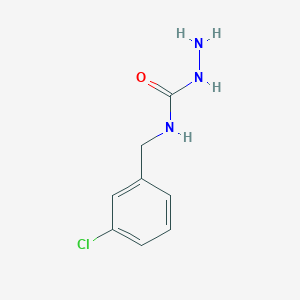
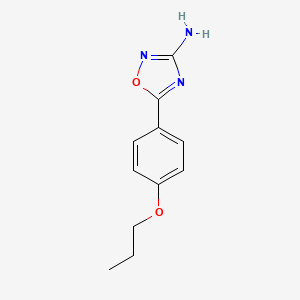
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
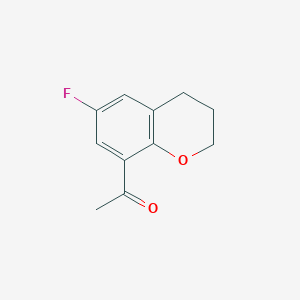
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
